molecular formula C20H25N3O2S B11058808 1-cycloheptyl-4-(4-methoxyphenyl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one

1-cycloheptyl-4-(4-methoxyphenyl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one

Cat. No.: B11058808
M. Wt: 371.5 g/mol
InChI Key: GBNDMJHTVZZWDE-UHFFFAOYSA-N
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Description

1-cycloheptyl-4-(4-methoxyphenyl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one is a complex organic compound that belongs to the class of pyrazolothiazines. This compound is characterized by its unique structure, which includes a cycloheptyl group, a methoxyphenyl group, and a dihydropyrazolothiazine core. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-cycloheptyl-4-(4-methoxyphenyl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes the following steps:

    Formation of the pyrazole ring: This step involves the reaction of a suitable hydrazine derivative with a β-diketone to form the pyrazole ring.

    Introduction of the thiazine ring: The pyrazole intermediate is then reacted with a thioamide to introduce the thiazine ring.

    Cyclization: The final step involves the cyclization of the intermediate to form the desired pyrazolothiazine compound.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

1-cycloheptyl-4-(4-methoxyphenyl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation include sulfoxides and sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. The major products formed include reduced derivatives of the thiazine ring.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxyphenyl group, using reagents such as halogens or alkylating agents. The major products formed include substituted derivatives with different functional groups.

Scientific Research Applications

1-cycloheptyl-4-(4-methoxyphenyl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-cycloheptyl-4-(4-methoxyphenyl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-cycloheptyl-4-(4-methoxyphenyl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one can be compared with other similar compounds, such as:

    This compound analogs: These compounds have similar structures but differ in the substitution pattern on the pyrazolothiazine core.

    Pyrazolothiazine derivatives: These compounds share the pyrazolothiazine core but have different substituents, leading to variations in their chemical and biological properties.

    Thiazine derivatives: These compounds contain the thiazine ring but lack the pyrazole moiety, resulting in different reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C20H25N3O2S

Molecular Weight

371.5 g/mol

IUPAC Name

1-cycloheptyl-4-(4-methoxyphenyl)-6-methyl-2,4-dihydropyrazolo[3,4-d][1,3]thiazin-3-one

InChI

InChI=1S/C20H25N3O2S/c1-13-21-19-17(18(26-13)14-9-11-16(25-2)12-10-14)20(24)22-23(19)15-7-5-3-4-6-8-15/h9-12,15,18H,3-8H2,1-2H3,(H,22,24)

InChI Key

GBNDMJHTVZZWDE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(S1)C3=CC=C(C=C3)OC)C(=O)NN2C4CCCCCC4

Origin of Product

United States

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